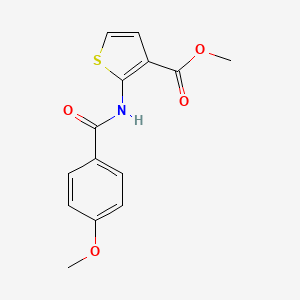
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a pyridazine ring, a piperazine ring, and a sulfonamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of chemical reactions and can form multiple tautomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions, including redox reactions, substitution reactions, and ring-opening reactions .Applications De Recherche Scientifique
Structure-Activity Relationship (SAR) Research
Despite the importance of the pyrrolopyrazine scaffold, there is limited research on its structure-activity relationship. Investigating how specific modifications affect biological activity will guide medicinal chemistry efforts in designing new leads for disease treatment.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-11-9-19(10-12-20)14-6-5-13(15-16-14)18-7-3-4-8-18/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHPANLLMVJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)




![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)


![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)


